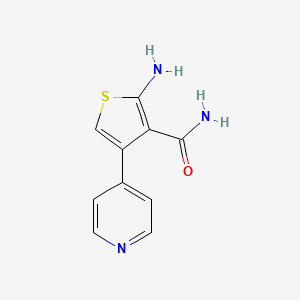

2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-4-pyridin-4-ylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-9(14)8-7(5-15-10(8)12)6-1-3-13-4-2-6/h1-5H,12H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVMVQHZSNTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Aminothiophene Derivatives with Pyridine-4-Carboxylic Acid Derivatives

The most common and well-documented synthetic route involves the condensation of 2-aminothiophene-3-carboxamide derivatives with pyridine-4-carboxylic acid or its activated derivatives (e.g., acid chlorides or esters). This method typically employs coupling reagents and bases to facilitate amide bond formation.

- Coupling Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is frequently used to activate the carboxylic acid group, enabling nucleophilic attack by the amino group on the thiophene ring.

- Bases: Triethylamine is commonly used to neutralize the acid generated during coupling and to maintain reaction conditions favorable for amide bond formation.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred to dissolve reactants and reagents effectively.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | Room temperature to 50 °C |

| Reaction Time | 2–18 hours |

| Molar Ratios | 1:1 to 1:1.2 (amine:acid derivative) |

| Purification | Recrystallization or chromatography |

This method yields the target compound with high purity (≥98%) and moderate to good yields, depending on optimization.

Gewald Reaction-Based Synthesis of 2-Aminothiophene Core

An alternative approach to prepare the thiophene core involves the Gewald reaction , which is a multicomponent reaction using:

- A ketone or aldehyde (e.g., pyridine-4-carboxaldehyde derivatives),

- Activated nitriles such as ethyl 2-cyanoacetate,

- Elemental sulfur,

- A base such as diethylamine or triethylamine.

This reaction forms 2-aminothiophene derivatives that can be further functionalized to introduce the carboxamide group.

- The Gewald reaction allows the construction of the thiophene ring with the amino group already installed.

- Subsequent hydrolysis or amidation steps convert ester or nitrile groups into the carboxamide functionality.

- This method is advantageous for synthesizing diverse thiophene derivatives with various substituents.

Cyclocondensation and Functionalization Strategies

Some literature reports the use of cyclocondensation reactions involving 2-aminothiophene-3-carboxamides with other reagents (e.g., thiourea) to form fused heterocyclic systems, which can be adapted to prepare substituted thiophenes like 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide.

- Cyclocondensation with pyridine derivatives under acidic or neutral conditions can introduce the pyridin-4-yl substituent at position 4.

- Functionalization of the thiophene ring via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) starting from halogenated thiophene intermediates is also feasible.

Amide Formation via Carbonyldiimidazole (CDI) Activation

In some synthetic schemes, the carboxylic acid group of the pyridine-4-carboxylic acid derivative is activated using carbonyldiimidazole (CDI), which then reacts with the amino group on the thiophene ring to form the amide bond.

- This method is performed in polar solvents like DMSO or DMF.

- It offers mild reaction conditions and good control over side reactions.

- The reaction is typically carried out at room temperature or slightly elevated temperatures.

Optimization and Yield Enhancement

To optimize yields and purity, the following strategies are recommended:

- Statistical Experimental Design: Use factorial design or response surface methodology to systematically vary temperature, solvent polarity, reagent ratios, and catalyst loading to identify optimal conditions.

- In-Situ Monitoring: Employ FTIR or NMR spectroscopy to monitor reaction progress and adjust parameters dynamically for maximum conversion.

- Purification Techniques: Recrystallization from ethanol-acetone mixtures or chromatographic purification (e.g., silica gel column chromatography) ensures high purity of the final product.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Condensation with EDCI/TEA | 2-aminothiophene + pyridine-4-carboxylic acid, EDCI, triethylamine, DMF | Mild conditions, high purity | 60–85 | Widely used, scalable |

| Gewald Reaction + Amidation | Ketone/aldehyde + ethyl 2-cyanoacetate + S + base, followed by amidation | One-pot thiophene core synthesis | 50–75 | Versatile for derivatives |

| Cyclocondensation + Pd-catalysis | 2-aminothiophene derivatives + thiourea or halogenated intermediates + Pd catalyst | Access to fused heterocycles | 40–70 | Requires careful catalyst handling |

| CDI Activation Amide Formation | Pyridine-4-carboxylic acid + CDI + amine, DMSO | Mild, efficient amide bond formation | 65–80 | Useful for sensitive substrates |

Research Findings and Characterization

- NMR Spectroscopy: Confirms the presence of pyridine protons (δ 7.5–8.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and amide NH2 protons (δ 5.5–6.5 ppm).

- HPLC Analysis: Ensures purity ≥98% using C18 columns with UV detection at 254 nm.

- Mass Spectrometry: Confirms molecular weight of 219.27 g/mol consistent with the molecular formula C10H9N3OS.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine .

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide serves as a versatile building block for the synthesis of heterocyclic compounds. Its unique structure allows for the development of novel materials with tailored electronic properties.

Biology

The compound has been extensively studied for its biological activities:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, including IKK-2, which is relevant in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

- Antiviral Activity : Research has shown that it inhibits viral replication, particularly against enteroviruses like Coxsackievirus B3 (CV-B3), with an effective concentration (EC50) of 0.51 µM and a high selectivity index .

- Anticancer Potential : The compound exhibits anticancer activity by inhibiting the proliferation of various cancer cell lines. For example, it has an IC50 value of 1.5 µM against MCF-7 breast cancer cells .

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against enteroviruses:

| Compound | Virus Type | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| This compound | CV-B3 | 0.51 | >30 | >58 |

Anticancer Activity

The compound's potential as an anticancer agent has been documented:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 1.5 |

| Derivative X | A549 (Lung) | 0.8 |

Case Studies

Several case studies have detailed the synthesis and biological evaluation of this compound:

- Biofilm Inhibition Study : A study demonstrated that specific structural modifications of the compound significantly enhanced its ability to inhibit biofilm formation in E. coli UTI89 while maintaining low toxicity to human cells.

- Antiviral Efficacy Study : Another study assessed its antiviral activity against CV-B3, revealing that structural features like the pyridine ring were crucial for its activity.

Mechanism of Action

The mechanism of action of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substitution pattern on the thiophene core significantly influences molecular properties. Below is a comparative analysis with key analogs:

Key Observations :

- Pyridine vs.

- Halogen Effects : Chlorine and fluorine substituents increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . The trifluoromethyl group (in the CF₃-phenyl analog) further elevates hydrophobicity and electron-withdrawing effects .

Yield Differences :

- Pyridine-containing derivatives often exhibit lower yields (e.g., ~40–50%) due to steric and electronic challenges in cyclization .

- Halogenated phenyl analogs (e.g., 4-chlorophenyl) show higher yields (up to 97.9%) under optimized conditions, attributed to the stability of the intermediates .

Antiplasmodial Activity (Example: KuSaSch Series)

Compounds like KuSaSch100 (3-Amino-N-(4-chlorophenyl)-4-phenylthieno[3,2-e]pyridine-2-carboxamide) demonstrate potent antiplasmodial activity (IC₅₀ < 1 µM) . The pyridine-fused thiophene core enhances π-π stacking with parasitic enzyme targets. In contrast, the target compound (with a non-fused pyridine group) may exhibit reduced activity due to conformational flexibility .

Tau Aggregation Inhibition

Analog Compound 14 (N-(Adamantan-1-yl)-2-amino-4-(2-(cyclopropylamino)-1-(hydroximino)-2-oxoethyl)thiophene-3-carboxamide) shows >70% inhibition of tau fibril formation in Thioflavin T assays . The pyridin-4-yl analog’s ability to inhibit tau aggregation remains unexplored but warrants investigation given the structural similarity.

Stability and Purity

- Thermal Stability : Most 4-substituted thiophene-3-carboxamides exhibit melting points <250°C, indicating moderate thermal stability .

- Purity : Halogenated analogs (e.g., 4-fluorophenyl derivative) are commercially available at 95% purity, whereas pyridine-containing variants are less commonly reported, suggesting synthetic challenges .

Biological Activity

2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, particularly focusing on its antibacterial, antiviral, and potential anticancer properties. The findings are supported by various studies and data tables summarizing key results.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H9N3OS

- Molecular Weight : 219.26 g/mol

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound and its derivatives against various bacterial strains.

- Mechanism of Action : The compound exhibits antibiofilm activity, particularly against uropathogenic Escherichia coli strains. It functions by inhibiting pili formation, which is crucial for biofilm development .

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with MIC values indicating effective inhibition of bacterial growth. For example, derivatives of thiophene carboxamides have demonstrated MIC values as low as 0.22 μg/mL against certain pathogens .

-

Data Table: Antibacterial Efficacy

Compound Target Bacteria MIC (μg/mL) Notes This compound E. coli UTI89 0.25 Inhibits biofilm formation Derivative 4a ESBL-producing E. coli ST131 0.22 Effective against resistant strains Derivative 7b Staphylococcus aureus 0.25 Exhibits -cidal activity

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against enteroviruses.

- Activity Against Enteroviruses : The compound has been evaluated for its ability to inhibit viral replication in cell cultures, showing effective antiviral properties against Coxsackievirus B3 (CV-B3) .

-

Data Table: Antiviral Efficacy

Compound Virus Type EC50 (μM) CC50 (μM) Selectivity Index This compound CV-B3 0.51 >30 >58

Anticancer Activity

The compound's potential as an anticancer agent has also been explored.

- Inhibition of Cancer Cell Proliferation : Studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines, with some compounds displaying low micromolar efficacy .

-

Data Table: Anticancer Activity

Compound Cancer Cell Line IC50 (μM) This compound MCF-7 (Breast) 1.5 Derivative X A549 (Lung) 0.8

Case Studies

Several case studies have detailed the synthesis and biological evaluation of this compound:

- Study on Biofilm Inhibition : A study focused on the inhibition of biofilm formation in E. coli UTI89 demonstrated that specific structural modifications significantly enhanced antibiofilm activity while maintaining low toxicity to human cells .

- Antiviral Efficacy Study : Another study assessed the antiviral activity against CV-B3, revealing that structural features such as the presence of a pyridine ring were crucial for activity .

Q & A

Q. What are the recommended synthesis methods for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide, and how can reaction yields be optimized?

A multistep synthesis approach is typically employed, starting with cyclization reactions using sulfur-containing reagents (e.g., elemental sulfur) and amines under controlled conditions. For instance, analogous thiophene derivatives have been synthesized via cyclization with triethylamine and sulfur, followed by functionalization of the pyridine ring . To optimize yields:

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and carboxamide NH₂ (δ 5.5–6.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 218.27 g/mol for the phenyl analog) via ESI-MS .

Q. What safety protocols should be followed when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 irritation) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (specific target organ toxicity, respiratory system) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers address solubility challenges during formulation for biological assays?

Q. What steps ensure reproducibility in analytical method validation for this compound?

- Calibration Curves : Use ≥5 concentration points with R² > 0.995.

- Inter-Day Precision : Repeat analyses across three days (RSD < 5%) .

- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for novel derivatives of this compound?

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. XRD) for structural elucidation?

Q. What methodologies are used to investigate the biological activity and target interactions of this compound?

Q. How can heterogeneous catalysis improve the scalability of synthesis for this compound?

Q. What experimental approaches identify degradation pathways and stabilize the compound under storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.